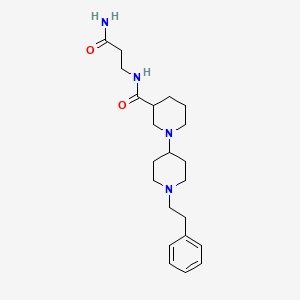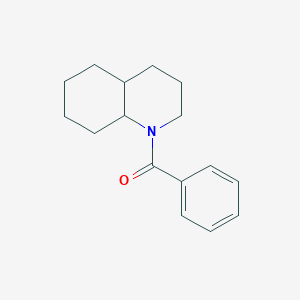![molecular formula C17H26N2O2 B5423214 N-[3-(dimethylamino)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5423214.png)
N-[3-(dimethylamino)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(dimethylamino)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound. It’s a derivative of dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . DMAPA derivatives are used in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Chemical Reactions Analysis
DMAPA is known to react with acrylonitrile to form dimethylaminopropionitrile . It can also be converted to the mustard dimethylaminopropyl-3-chloride .Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-19(2)12-6-11-18-16(20)17(9-13-21-14-10-17)15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPUGWVQMKPJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5423144.png)
![3-chloro-5-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B5423153.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5423159.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5423164.png)
![methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B5423165.png)
![N,N,4-trimethyl-3-[2-oxo-2-(pentylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5423179.png)

![4-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5423184.png)
![2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5423190.png)
![ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B5423198.png)
![(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5423211.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5423215.png)
![7-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5423226.png)
